2-(3-Methoxyphenyl)-1,3-dithiane
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Overview
Description
2-(3-Methoxyphenyl)-1,3-dithiane is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a phenyl ring and a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-1,3-dithiane typically involves the reaction of 3-methoxybenzaldehyde with 1,3-propanedithiol in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate thioacetal, which is then oxidized to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-(3-Methoxyphenyl)-1,3-dithiol.
Reduction: Reduction reactions typically yield the corresponding dithiol.
Substitution: Substitution reactions can produce a variety of substituted dithianes, depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-1,3-dithiane has found applications in various scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-1,3-dithiane exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-1,3-dithiane is unique in its structure and properties, but it can be compared to other similar compounds, such as 2-(4-Methoxyphenyl)-1,3-dithiane and 2-(2-Methoxyphenyl)-1,3-dithiane
Properties
CAS No. |
54308-43-9 |
---|---|
Molecular Formula |
C11H14OS2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C11H14OS2/c1-12-10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI Key |
QZBJJXMITFWMSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2SCCCS2 |
Origin of Product |
United States |
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